molecular formula C8H12N2O2S B13243463 2-Amino-3,6-dimethylbenzene-1-sulfonamide

2-Amino-3,6-dimethylbenzene-1-sulfonamide

Cat. No.: B13243463
M. Wt: 200.26 g/mol
InChI Key: VCRIOKMVNKNMDJ-UHFFFAOYSA-N
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Description

2-Amino-3,6-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-Amino-3,6-dimethylbenzene. This process can be carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, substituted sulfonamides, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-3,6-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,6-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual methyl groups and amino group make it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-3,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-5-3-4-6(2)8(7(5)9)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)

InChI Key

VCRIOKMVNKNMDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)S(=O)(=O)N)N

Origin of Product

United States

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